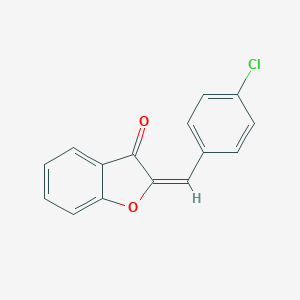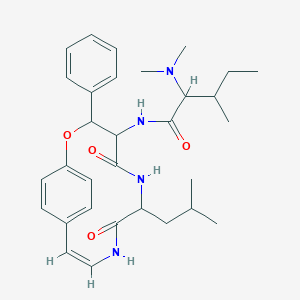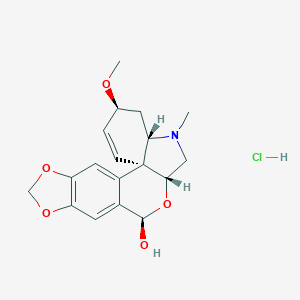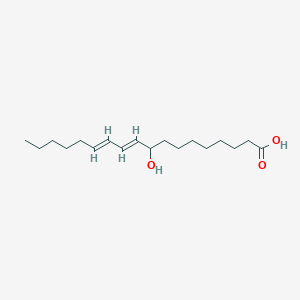
2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorobenzylidene)-1-benzofuran-3(2H)-one, commonly known as Clotrimazole, is a synthetic antifungal medication used to treat various fungal infections. Clotrimazole belongs to the class of azole antifungals and works by inhibiting the growth of fungi.
Mecanismo De Acción
Clotrimazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This leads to the disruption of fungal cell membranes, ultimately leading to the death of the fungal cell.
Biochemical and Physiological Effects:
Clotrimazole has been shown to have minimal toxicity in humans, with few reported side effects. However, it has been shown to have some potential for drug interactions, particularly with drugs that are metabolized by the cytochrome P450 system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clotrimazole has several advantages for use in lab experiments, including its high potency and broad-spectrum antifungal activity. However, its limitations include its potential for drug interactions and its limited solubility in water.
Direcciones Futuras
There are several potential future directions for research on Clotrimazole. One area of interest is its potential use in combination therapy with other antifungal agents. Additionally, further research is needed to investigate its potential use in treating cancer and other non-fungal diseases. Finally, there is a need for further investigation into the potential drug interactions and toxicity of Clotrimazole.
Métodos De Síntesis
Clotrimazole can be synthesized by reacting 2-chlorobenzoyl chloride with o-phenylenediamine to form 2-(4-chlorophenyl)benzimidazole. This intermediate is then reacted with 2-chloroacetyl chloride to form the final product, Clotrimazole.
Aplicaciones Científicas De Investigación
Clotrimazole has been extensively studied for its antifungal properties and has shown promising results in treating various fungal infections such as Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, Clotrimazole has been investigated for its potential use in treating cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
Propiedades
Fórmula molecular |
C15H9ClO2 |
|---|---|
Peso molecular |
256.68 g/mol |
Nombre IUPAC |
(2E)-2-[(4-chlorophenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C15H9ClO2/c16-11-7-5-10(6-8-11)9-14-15(17)12-3-1-2-4-13(12)18-14/h1-9H/b14-9+ |
Clave InChI |
JIWJNEVCSMZRGO-NTEUORMPSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)/C(=C\C3=CC=C(C=C3)Cl)/O2 |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=C(C=C3)Cl)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(2-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232105.png)
![2-[4-(6-Fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232107.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)

![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)



![5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
![3-{4-[2-(4-Fluorophenyl)-2-(4-morpholinyl)ethyl]-1-piperazinyl}-1-(4-hydroxyphenyl)-2-methyl-1-propanone](/img/structure/B232129.png)
![1-{3-[2-(Benzyloxy)phenoxy]-3-phenylpropyl}-4-methylpiperazine](/img/structure/B232130.png)
![1-(8-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-(2-methoxyethyl)piperazine](/img/structure/B232131.png)
![12-Chlorodibenzo[b,f][1,2,4]triazolo[4,3-d][1,4]thiazepine](/img/structure/B232137.png)
